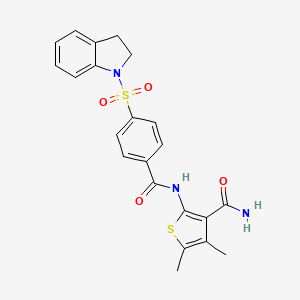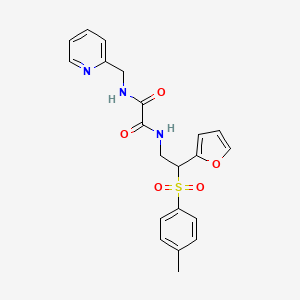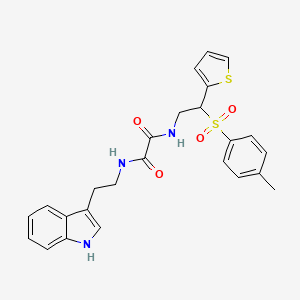![molecular formula C22H20N2O5 B3297891 1'-[(Z)-3-(4-nitrophenyl)prop-2-enoyl]spiro[3H-chromene-2,4'-piperidine]-4-one CAS No. 896334-76-2](/img/structure/B3297891.png)
1'-[(Z)-3-(4-nitrophenyl)prop-2-enoyl]spiro[3H-chromene-2,4'-piperidine]-4-one
Descripción general
Descripción
1'-[(Z)-3-(4-nitrophenyl)prop-2-enoyl]spiro[3H-chromene-2,4'-piperidine]-4-one, commonly known as NPPB, is a synthetic compound that has been extensively studied for its biochemical and physiological effects. NPPB is a spirocyclic compound that contains a piperidine ring and a chromene ring system. It has been found to have a wide range of applications in scientific research, particularly in the field of ion channel research.
Mecanismo De Acción
NPPB exerts its effects on ion channels by binding to specific sites on the channel protein. It has been shown to block the pore of the channel, preventing the flow of ions through the channel. NPPB has also been found to alter the gating properties of ion channels, leading to changes in channel activity.
Biochemical and Physiological Effects:
NPPB has a wide range of biochemical and physiological effects. It has been shown to inhibit chloride and anion transport in several cell types, including airway epithelial cells and vascular smooth muscle cells. NPPB has also been found to inhibit cell swelling and volume regulation in response to changes in osmotic pressure. In addition, NPPB has been shown to inhibit the proliferation of cancer cells and to induce apoptosis in some cell types.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
NPPB has several advantages for use in lab experiments. It is a potent and selective inhibitor of several ion channels, making it a useful tool for studying the function of these channels. NPPB is also relatively stable and easy to handle, making it a convenient compound to work with. However, NPPB has some limitations as well. It is a synthetic compound and may not accurately reflect the properties of endogenous compounds. In addition, NPPB may have off-target effects on other ion channels or cellular processes.
Direcciones Futuras
There are several future directions for research on NPPB. One area of interest is the development of more selective inhibitors of specific ion channels. Another area of interest is the use of NPPB as a therapeutic agent for diseases such as cystic fibrosis and cancer. Additionally, further research is needed to fully understand the mechanisms of action of NPPB and its effects on cellular processes.
Aplicaciones Científicas De Investigación
NPPB has been extensively studied for its applications in ion channel research. It has been found to be a potent inhibitor of several ion channels, including the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel and the volume-regulated anion channel (VRAC). NPPB has also been shown to inhibit other ion channels, such as the calcium-activated chloride channel (CaCC) and the transient receptor potential vanilloid 4 (TRPV4) channel.
Propiedades
IUPAC Name |
1'-[(Z)-3-(4-nitrophenyl)prop-2-enoyl]spiro[3H-chromene-2,4'-piperidine]-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O5/c25-19-15-22(29-20-4-2-1-3-18(19)20)11-13-23(14-12-22)21(26)10-7-16-5-8-17(9-6-16)24(27)28/h1-10H,11-15H2/b10-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXCMVXOPCZDVNF-YFHOEESVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC(=O)C3=CC=CC=C3O2)C(=O)C=CC4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC12CC(=O)C3=CC=CC=C3O2)C(=O)/C=C\C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]-N'-(pyridin-2-ylmethyl)ethanediamide](/img/structure/B3297840.png)
![N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]-N'-(pyridin-3-ylmethyl)ethanediamide](/img/structure/B3297844.png)
![N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]-N'-(pyridin-4-ylmethyl)ethanediamide](/img/structure/B3297846.png)
![N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-sulfonamide](/img/structure/B3297847.png)
![N-[2-(2-furyl)-2-(2-thienylsulfonyl)ethyl]-N'-(pyridin-3-ylmethyl)ethanediamide](/img/structure/B3297853.png)
![6-(4-Ethoxyphenyl)-2-ethyl-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B3297866.png)



![(E)-N-(3-(2-ethoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-3-(methylsulfonyl)benzamide](/img/structure/B3297888.png)
![8-Methyl-2-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanylpyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B3297890.png)
![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B3297906.png)
